REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:13]=[CH:14][CH:15]=1)[CH2:7][C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)([O-])=O.Cl.C(=O)(O)[O-].[Na+]>C(O)C>[O:9]1[CH:10]=[CH:11][CH:12]=[C:8]1[CH2:7][C:6]1[CH:5]=[C:4]([CH:15]=[CH:14][CH:13]=1)[NH2:1] |f:2.3|
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(CC=2OC=CC2)C=CC1
|
Name
|
reduced iron
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction solution
|
Type
|
FILTRATION
|
Details
|
and filtration through a glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
the resulting product was separated
|
Type
|
CUSTOM
|
Details
|
purified
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)CC=1C=C(N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |